5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one
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Overview
Description
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one is an organic compound characterized by a hydroxyphenyl group attached to a heptanone backbone with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with a suitable alkylating agent under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is then subjected to further alkylation to introduce the tetramethylheptanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the heptanone moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyacetophenone: A precursor in the synthesis of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one.
2,2,6,6-Tetramethylheptan-3-one: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyphenyl group and a tetramethylheptanone moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
51549-83-8 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13(11-15(19)17(4,5)6)12-9-7-8-10-14(12)18/h7-10,13,18H,11H2,1-6H3 |
InChI Key |
UBGZNJATOMPYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)C(C)(C)C)C1=CC=CC=C1O |
Origin of Product |
United States |
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